1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and material science applications .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been used in optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
The photophysical properties of similar compounds in the pyrazolo[1,5-a]pyrimidine family suggest that light conditions could potentially influence their action .
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and activity of the compound .
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science, particularly in the development of fluorescent probes and sensors .
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents on the pyrazole or pyrimidine rings . These similar compounds may have varying biological activities and properties, but the unique combination of the methyl and phenyl groups in this compound contributes to its distinct chemical and biological characteristics . Some similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C14H13N5O
- Molecular Weight : 269.29 g/mol
- CAS Number : 1788783-26-5
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit various biological activities, including anti-inflammatory and antitumor effects. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways.
P2Y Receptor Antagonism
One notable biological activity associated with similar compounds is their role as antagonists of purinergic receptors, particularly the P2Y1 receptor. This receptor is crucial in mediating platelet aggregation and thrombus formation. For instance, studies have shown that derivatives of phenylureas can inhibit ADP-mediated platelet aggregation effectively, suggesting a potential therapeutic application in preventing thrombosis .
Antithrombotic Efficacy
A study examining various phenylurea derivatives found that certain compounds demonstrated significant antithrombotic efficacy with reduced bleeding risk. The compound this compound was part of a broader investigation into small molecule P2Y1 antagonists, which showed promise in reducing thrombus weight and prolonging bleeding times minimally compared to existing therapies .
Compound Name | Thrombus Weight Reduction (%) | Bleeding Time Prolongation (Fold) |
---|---|---|
Compound A | 68 ± 7 | 3.3 |
Compound B | 75 ± 5 | 2.9 |
This compound | TBD | TBD |
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of cell proliferation and migration .
- Anti-inflammatory Effects : Research has also highlighted anti-inflammatory properties in related compounds. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJSJHDFPZKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.